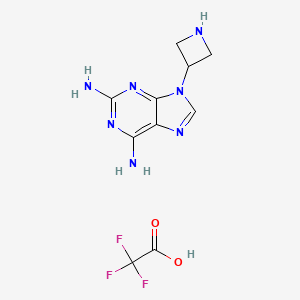
9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid is a compound that features a purine core substituted with an azetidine ring and two amino groups The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(azetidin-3-yl)-9H-purine-2,6-diamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Purine Core Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.
Coupling Reaction: The azetidine ring is then coupled to the purine core using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-(azetidin-3-yl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the purine core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the purine core.
Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids using Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates.
Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted purine derivatives with potential biological activity.
Applications De Recherche Scientifique
9-(azetidin-3-yl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets.
Chemical Biology: The compound serves as a tool to study the effects of azetidine-substituted purines on cellular processes.
Mécanisme D'action
The mechanism of action of 9-(azetidin-3-yl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino groups on the purine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-one, exhibit similar structural features and biological activities.
Purine Derivatives: Other purine derivatives, such as adenine and guanine, share the purine core but differ in their substituents and biological activities.
Uniqueness
9-(azetidin-3-yl)-9H-purine-2,6-diamine is unique due to the combination of the azetidine ring and the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUWMWFLRLJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
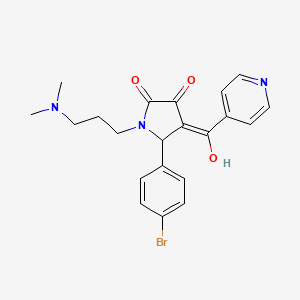
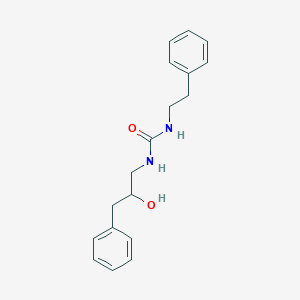

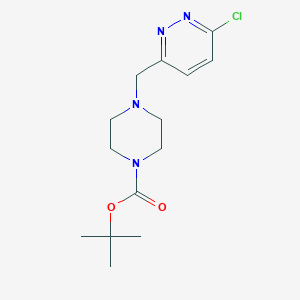

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)
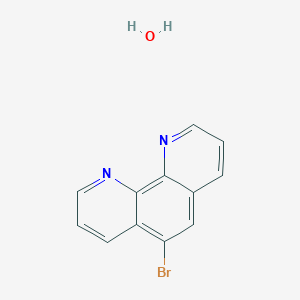
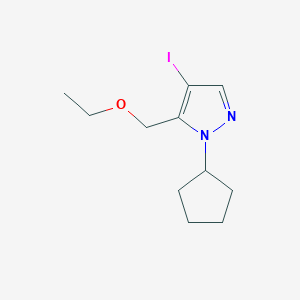
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
![2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2394005.png)
